Melting Point Differentiates Erythro (Anti) from Threo (Syn) Diastereomers of 2,3-Dibromo-3-phenylpropanoic Acid
The erythro diastereomer (anti-addition product) of 2,3-dibromo-3-phenylpropanoic acid exhibits a melting point of 204 °C, whereas the threo diastereomer (syn-addition product) melts at 95 °C [1]. This 109 °C difference provides a robust, low-cost method to determine the stereochemical outcome of bromination reactions and to assess diastereomeric purity without the need for advanced spectroscopic techniques.
| Evidence Dimension | Melting Point (Diastereomeric Differentiation) |
|---|---|
| Target Compound Data | Erythro-2,3-dibromo-3-phenylpropanoic acid: 204 °C |
| Comparator Or Baseline | Threo-2,3-dibromo-3-phenylpropanoic acid: 95 °C |
| Quantified Difference | 109 °C difference |
| Conditions | Literature values from organic chemistry laboratory experiments; no specified heating rate. |
Why This Matters
This large melting point gap enables straightforward diastereomer identification and purity assessment, reducing analytical overhead and ensuring correct stereochemical selection for synthetic applications.
- [1] Bartleby. Bromination Of Trans-Cinnamic Acid Lab Report. Erythro-2,3-dibromo-phenylpropanoic acid mp 204 °C; threo-2,3-dibromo-3-phenylpropanoic acid mp 95 °C. https://www.bartleby.com/essay/Bromination-Of-Trans-Cinnamic-Acid-Lab-Report-FJXCTAKG76R View Source
